molecular formula C8H10N2O2 B2582618 N-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide CAS No. 2288708-49-4

N-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide

Cat. No.: B2582618
CAS No.: 2288708-49-4
M. Wt: 166.18
InChI Key: DLNSJHHUGHJNPF-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide typically involves the reaction of 5-methyl-2-oxo-1H-pyridine-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, hydroxylated compounds, and substituted acetamides .

Scientific Research Applications

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-5-methylpyridin-4-yl)acetamide
  • N-(5-Methyl-2-oxo-1H-pyridin-3-yl)acetamide
  • N-(5-Methyl-2-oxo-1H-pyridin-4-yl)propionamide

Uniqueness

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(5-methyl-2-oxo-1H-pyridin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-9-8(12)3-7(5)10-6(2)11/h3-4H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNSJHHUGHJNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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